2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-CYANOPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
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Overview
Description
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-CYANOPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-CYANOPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Ring: Starting with a benzene derivative, the benzodioxole ring can be formed through a series of electrophilic aromatic substitution reactions.
Quinoline Ring Construction: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Functional Group Addition: The cyanophenyl and dimethyl groups can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzodioxole groups.
Reduction: Reduction reactions can target the carbonyl and nitrile groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinoline N-oxides, benzodioxole derivatives.
Reduction Products: Amino alcohols, reduced nitriles.
Substitution Products: Halogenated quinolines, alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic properties.
Antimicrobial Activity: Studied for its effects against various microorganisms.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-CYANOPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Benzodioxole Derivatives: Compounds featuring the benzodioxole ring.
Uniqueness
Structural Complexity: The combination of multiple functional groups in a single molecule.
Biological Activity: Unique interactions with biological targets compared to other quinoline derivatives.
Properties
Molecular Formula |
C26H22N4O3 |
---|---|
Molecular Weight |
438.5g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H22N4O3/c1-26(2)10-19-24(20(31)11-26)23(15-7-8-21-22(9-15)33-14-32-21)17(13-28)25(29)30(19)18-6-4-3-5-16(18)12-27/h3-9,23H,10-11,14,29H2,1-2H3 |
InChI Key |
XRPSFZUBQWPRSH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Origin of Product |
United States |
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